Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate is a complex organic compound belonging to the imidazo[1,2-A]pyrazine family. This compound is characterized by a fused heterocyclic structure that incorporates both imidazole and pyrazine rings, making it of interest in various scientific domains, particularly medicinal chemistry. The compound is recognized for its potential biological activities, including antimicrobial and anticancer properties.
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under the broader class of carboxylic acid esters due to the ester functional group present in its molecular formula.
The synthesis of Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate typically involves multi-step reactions that may include:
The molecular structure of Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate features:
The InChI Key for this compound is provided for database searches and structural identification: InChI=1S/C15H12ClN3O2/c1-2-20-15(19)14-13(18-12(16)17-14)9-8-11(10-7-9)6-5-4-3/h4-10H,2H2,1H3. This key allows for easy access to its detailed chemical information across various scientific databases.
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate can participate in several chemical reactions:
These reactions may be facilitated by varying conditions such as temperature, solvent choice, and concentration of reactants. For instance, nucleophilic substitution may require polar aprotic solvents for optimal reactivity.
The mechanism of action for Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate in biological systems is not fully elucidated but is believed to involve:
Research indicates potential activity against certain cancer cell lines and pathogens, suggesting that this compound could serve as a lead structure for developing new therapeutic agents.
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate exhibits several notable physical properties:
The chemical properties include:
Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate has potential applications in various fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: